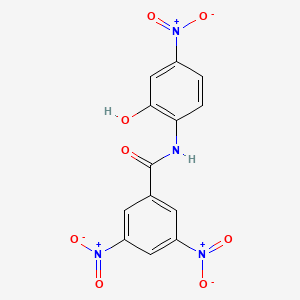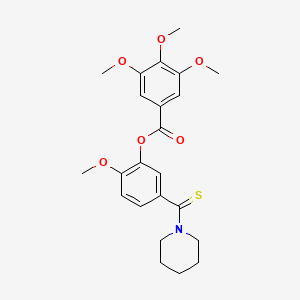![molecular formula C17H11Cl2N7O2S B11535969 N-[(E)-(2,4-dichlorophenyl)methylidene]-3-[(4-nitrobenzyl)sulfanyl]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B11535969.png)
N-[(E)-(2,4-dichlorophenyl)methylidene]-3-[(4-nitrobenzyl)sulfanyl]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(2,4-DICHLOROPHENYL)-N-(3-{[(4-NITROPHENYL)METHYL]SULFANYL}-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL)METHANIMINE is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a nitrophenylmethylsulfanyl group, and a triazolotriazole moiety
Méthodes De Préparation
The synthesis of (E)-1-(2,4-DICHLOROPHENYL)-N-(3-{[(4-NITROPHENYL)METHYL]SULFANYL}-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL)METHANIMINE involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the following steps:
Formation of the Dichlorophenyl Intermediate: The initial step involves the preparation of the 2,4-dichlorophenyl intermediate through chlorination reactions.
Synthesis of the Nitrophenylmethylsulfanyl Intermediate:
Construction of the Triazolotriazole Core: The triazolotriazole core is synthesized through cyclization reactions involving azide and alkyne precursors.
Final Coupling Reaction: The final step involves the coupling of the dichlorophenyl and nitrophenylmethylsulfanyl intermediates with the triazolotriazole core under specific reaction conditions, such as the use of appropriate solvents and catalysts.
Industrial production methods for this compound may involve optimization of the reaction conditions to enhance yield and purity, as well as the use of scalable processes to meet commercial demands.
Analyse Des Réactions Chimiques
(E)-1-(2,4-DICHLOROPHENYL)-N-(3-{[(4-NITROPHENYL)METHYL]SULFANYL}-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL)METHANIMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the aromatic rings.
Cyclization: The triazolotriazole moiety can undergo cyclization reactions to form more complex ring structures.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for coupling reactions). The major products formed from these reactions depend on the specific reaction conditions and the functional groups involved.
Applications De Recherche Scientifique
(E)-1-(2,4-DICHLOROPHENYL)-N-(3-{[(4-NITROPHENYL)METHYL]SULFANYL}-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL)METHANIMINE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of (E)-1-(2,4-DICHLOROPHENYL)-N-(3-{[(4-NITROPHENYL)METHYL]SULFANYL}-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL)METHANIMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
(E)-1-(2,4-DICHLOROPHENYL)-N-(3-{[(4-NITROPHENYL)METHYL]SULFANYL}-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL)METHANIMINE can be compared with other similar compounds, such as dichloroanilines and triazolotriazole derivatives. These compounds share some structural similarities but differ in their functional groups and overall chemical properties. The uniqueness of (E)-1-(2,4-DICHLOROPHENYL)-N-(3-{[(4-NITROPHENYL)METHYL]SULFANYL}-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL)METHANIMINE lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Similar Compounds
- Dichloroanilines
- Triazolotriazole derivatives
Propriétés
Formule moléculaire |
C17H11Cl2N7O2S |
|---|---|
Poids moléculaire |
448.3 g/mol |
Nom IUPAC |
(E)-1-(2,4-dichlorophenyl)-N-[3-[(4-nitrophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-yl]methanimine |
InChI |
InChI=1S/C17H11Cl2N7O2S/c18-13-4-3-12(15(19)7-13)8-20-24-10-21-25-16(24)22-23-17(25)29-9-11-1-5-14(6-2-11)26(27)28/h1-8,10H,9H2/b20-8+ |
Clé InChI |
DBHCBYDXAWZGPW-DNTJNYDQSA-N |
SMILES isomérique |
C1=CC(=CC=C1CSC2=NN=C3N2N=CN3/N=C/C4=C(C=C(C=C4)Cl)Cl)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1CSC2=NN=C3N2N=CN3N=CC4=C(C=C(C=C4)Cl)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-bromo-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-4-methylaniline](/img/structure/B11535890.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11535892.png)
![6-(2-Chlorophenyl)-2-[(3,4-difluorobenzyl)sulfanyl]-4-phenylpyridine-3-carbonitrile](/img/structure/B11535893.png)
![2-[(E)-({2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]-4-chlorophenol](/img/structure/B11535902.png)
![4,4'-oxybis{N'-[(4-bromophenyl)carbonyl]benzohydrazide}](/img/structure/B11535906.png)
![N-(4-{[4-(benzyloxy)benzylidene]amino}phenyl)acetamide](/img/structure/B11535908.png)


![2-[(E)-({2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]-4-iodophenol](/img/structure/B11535933.png)
![N,N'-pyridine-2,6-diylbis{2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide}](/img/structure/B11535940.png)
![N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide](/img/structure/B11535945.png)
![Methyl 2-[({[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11535954.png)
![2-Bromo-4-chloro-6-[(E)-[(4-chloro-2-methylphenyl)imino]methyl]-3,5-dimethylphenol](/img/structure/B11535961.png)
![1-[4-(Azepane-1-carbonyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B11535964.png)
